molecular formula C25H16F2N2O5S B11572489 prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11572489
M. Wt: 494.5 g/mol
InChI Key: QRFOJBAKEMBNHQ-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrole-3,9-dione core fused with a thiazole ring. Key structural elements include:

  • 2-Fluorophenyl group: Aromatic ring with meta-fluorine, contributing to steric and electronic effects.
  • Prop-2-en-1-yl ester: A propenyl ester moiety that may improve lipophilicity compared to shorter alkyl esters.
  • 4-Methylthiazole: A heterocyclic component that stabilizes the molecular framework and modulates solubility .

Synthetic routes for analogous compounds (e.g., ethyl esters or chlorophenyl derivatives) involve high-yield cyclocondensation and crystallization from dimethylformamide (DMF), as seen in isostructural thiazole derivatives . Structural characterization typically employs single-crystal X-ray diffraction refined via SHELX software, ensuring precise conformational analysis .

Properties

Molecular Formula

C25H16F2N2O5S

Molecular Weight

494.5 g/mol

IUPAC Name

prop-2-enyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H16F2N2O5S/c1-3-10-33-24(32)22-12(2)28-25(35-22)29-19(14-6-4-5-7-16(14)27)18-20(30)15-11-13(26)8-9-17(15)34-21(18)23(29)31/h3-9,11,19H,1,10H2,2H3

InChI Key

QRFOJBAKEMBNHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrol core, followed by the introduction of the fluorinated phenyl group and the thiazole carboxylate moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The prop-2-en-1-yl ester at the thiazole-5-carboxylate position is likely susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in esters and may occur via nucleophilic attack mechanisms .

Reaction Type:
Ester HydrolysisCarboxylic Acid\text{Ester Hydrolysis} \rightarrow \text{Carboxylic Acid}

Reactivity of the Thiazole Ring

Thiazole rings are known to undergo nucleophilic substitution or addition reactions , particularly at the 2-position. The presence of a methyl group at the 4-position may influence reactivity, potentially directing reactions to the 2- or 5-positions . For example:

  • Nucleophilic Substitution: Attack by amines or alcohols at the 2-position.

  • Electrophilic Substitution: Halogenation or nitration at activated positions.

Fluorinated Phenyl Group Interactions

The 2-fluorophenyl substituent may participate in metal-mediated coupling reactions (e.g., Suzuki or Buchwald–Hartwig) due to the fluorine’s electron-withdrawing effects. Fluorine’s high electronegativity could also stabilize reactive intermediates during substitutions or eliminations .

Chromeno[2,3-c]pyrrole Moiety

The chromeno-pyrrole system (3,9-dioxo structure) may undergo:

  • Reduction of Ketone Groups: Conversion of ketones to alcohols using reagents like NaBH₄ or LiAlH₄.

  • Diels–Alder Reactions: Participation in cycloadditions if conjugated dienes are present.

  • Retro-Diels–Alder Decomposition: Potential cleavage under thermal conditions.

Potential Biological Activity Correlations

While not directly addressing chemical reactions, the compound’s structural motifs (e.g., fluorinated phenyl groups, thiazole) are associated with antimicrobial and anticancer activities in analogous compounds. These properties may influence its reactivity profile in biological systems, though specific data are absent in the provided sources.

Structural Comparisons

Feature Reactivity Implications
Thiazole Ring Nucleophilic substitution/addition; metal coordination
Ester Group Hydrolysis to carboxylic acid
Fluorinated Phenyl Electron-withdrawing effects; coupling reactions
Chromeno-pyrrole Ketone reductions or cycloadditions

Limitations of Available Data

The provided search results lack explicit reaction data for this compound. PubChem (CID 4708364) provides structural and formulaic details , but no reaction pathways. The patent (WO2011048112A1) discusses glycoside derivatives unrelated to this compound . Further literature review beyond the provided sources is required for comprehensive analysis.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Preliminary studies indicate that derivatives of chromene and thiazole show notable activity against various cancers and inflammatory diseases.

Case Studies:

  • Anti-cancer Activity : Research has demonstrated that similar compounds exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing the chromene scaffold have been shown to inhibit the proliferation of breast cancer cells in vitro .
Compound TypeActivityReference
Chromene DerivativesCytotoxicity in breast cancer cells
Thiazole DerivativesAnti-inflammatory effects

The biological activity of prop-2-en-1-yl derivatives has been evaluated through various screening methods. The compound's structure suggests it may interact with specific biological targets, leading to therapeutic effects.

Screening Results:
Studies have reported that compounds with similar structures have demonstrated:

  • Antibacterial properties : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal activity : Inhibition of fungal growth in vitro.

Synthesis and Structural Studies

The synthesis of this compound can be achieved through multi-step organic reactions involving fluorinated precursors and thiazole derivatives. Structural elucidation techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the molecular architecture.

Synthesis Overview:
A typical synthesis pathway involves:

  • Formation of the thiazole ring.
  • Introduction of the chromene moiety via cyclization reactions.
  • Functionalization with fluorinated groups to enhance biological activity.

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorinated aromatic rings and chromeno-pyrrol core may enable the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Key Substituents Structural Differences References
Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate - Ethyl ester
- 4-(Dimethylamino)phenyl group
- Ester group : Ethyl vs. propenyl
- Aryl substituent : Electron-donating dimethylamino vs. electron-withdrawing fluorine
7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 1,3,4-Thiadiazole ring
- Isobutyl and isopropyl groups
- Heterocycle : Thiadiazole vs. thiazole
- Alkyl groups : Increased lipophilicity
4-(4-Chlorophenyl)-2-[5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl]thiazole - Chlorophenyl group
- Triazole-pyrazole hybrid
- Halogen substituent : Chlorine vs. fluorine
- Core structure : Pyrazole-triazole vs. chromenopyrrole

Physicochemical and Crystallographic Properties

  • Solubility : The propenyl ester in the target compound likely increases lipophilicity compared to ethyl esters (e.g., ), enhancing membrane permeability but reducing aqueous solubility .
  • Crystal Packing: Isostructural compounds () show nearly identical conformations despite halogen (Cl/F) substitutions, suggesting minor packing adjustments accommodate substituent size. The target compound’s 2-fluorophenyl group may induce perpendicular orientation relative to the molecular plane, altering π-π stacking .
  • Thermal Stability: Methylthiazole and fluorinated aryl groups enhance thermal stability, as observed in related chromenopyrrole derivatives .

Research Findings and Challenges

  • Structural Characterization : SHELX-refined diffraction data confirms planar molecular conformations in analogs, but the target compound’s 2-fluorophenyl group may introduce torsional strain .
  • Activity Gaps : While thiadiazole derivatives () show enhanced bioactivity in preliminary screens, the target compound’s thiazole core may favor different target selectivity .

Biological Activity

The compound prop-2-en-1-yl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a thiazole ring and a chromeno-pyrrole moiety, which may contribute to its biological properties. The presence of fluorine atoms in the structure is also significant as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Antitumor Activity

Recent studies suggest that compounds similar to prop-2-en-1-yl derivatives exhibit antitumor activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis. For instance, derivatives targeting the VEGF signaling pathway have shown promise in reducing tumor growth by inhibiting angiogenesis. A study indicated that certain derivatives could decrease microvessel density and proliferative indices in tumor models without adversely affecting host weight .

Antimicrobial Activity

Compounds with structural similarities to prop-2-en-1-yl have been evaluated for their antimicrobial properties . Research has demonstrated that various thiazole-based compounds possess significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. These findings are attributed to their ability to disrupt microbial cell wall synthesis and function .

Antioxidant Activity

The antioxidant potential of this compound is noteworthy. Studies indicate that thiazole derivatives can scavenge free radicals effectively, thus protecting cells from oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been used to measure the radical scavenging ability of these compounds, showing promising results comparable to standard antioxidants like ascorbic acid .

The biological activity of prop-2-en-1-yl can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in tumor progression or microbial metabolism.
  • Modulation of Signaling Pathways : Interference with pathways such as VEGF signaling can lead to reduced angiogenesis and tumor growth.
  • Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to the antioxidant effects observed.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • A study on a related thiazole derivative demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
CompoundCell LineIC50 (µM)
Thiazole Derivative AMCF715
Thiazole Derivative BHeLa10
Prop CompoundA54912

Q & A

Basic: What synthetic routes are reported for constructing the chromeno[2,3-c]pyrrol-2(1H)-yl-thiazole core?

Answer:
The chromenopyrrole-thiazole core can be synthesized via cyclization reactions under reflux conditions. For example:

  • Paal-Knorr pyrrole synthesis : Used to form the pyrrole ring by reacting 1,4-diketones with amines under acidic conditions .
  • Thiazole ring formation : Achieved via heterocyclization of thioureas/thiocarbamides with α-haloketones. Chloroacylation followed by cyclization (e.g., using chloroacetonitrile) is a common step .
  • Reflux in ethanol or acetic acid : Key for promoting cyclization and improving yields (e.g., 6–8 hours in glacial acetic acid for pyrazole-thiazole hybrids) .

Advanced: How can the cyclization step be optimized to improve yields of the chromenopyrrole moiety?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for electron-deficient intermediates. Ethanol or DMF-EtOH mixtures (1:1) are effective for recrystallization .
  • Catalysis : Acidic catalysts (e.g., glacial acetic acid) accelerate cyclization. Prolonged reflux (8+ hours) may be required for sterically hindered substrates .
  • Monitoring : Use TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to track reaction progress and minimize side products .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Critical for confirming substituent positions. For example, fluorine-induced deshielding in aromatic protons (~δ 7.2–8.5 ppm) and thiazole C=O signals (~δ 160–170 ppm) .
  • FT-IR : Identify carbonyl stretches (3,9-dioxo groups at ~1680–1750 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Elemental analysis : Validate purity (e.g., C, H, N deviations <0.3% from theoretical values) .

Advanced: How can researchers resolve discrepancies in NMR data for substituted thiazole derivatives?

Answer:

  • Solvent effects : Use deuterated DMSO or CDCl₃ to enhance solubility and signal resolution for fluorinated aromatics .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., diastereotopic protons in chromenopyrrole systems) .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 3-allyl-thiazole derivatives) to assign ambiguous peaks .

Advanced: What strategies mitigate low solubility during purification?

Answer:

  • Gradient recrystallization : Use DMF-EtOH (1:1) for high-polarity intermediates or toluene/ethyl acetate for nonpolar derivatives .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50%) for fluorinated thiazoles .
  • Sonication-assisted precipitation : Enhances crystal formation for hygroscopic intermediates .

Advanced: How do fluorine substituents influence electronic properties and reactivity?

Answer:

  • Electron-withdrawing effects : Fluorine atoms increase electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., hydrolysis of the propenyl ester) .
  • Steric effects : Ortho-fluorine on the phenyl ring introduces steric hindrance, reducing rotational freedom and stabilizing planar conformations .
  • Bioactivity correlation : Fluorine enhances membrane permeability and metabolic stability, as seen in analogs with 4-fluorophenyl-thiazole motifs .

Basic: What experimental controls are critical for reproducibility in multi-step synthesis?

Answer:

  • Stoichiometric precision : Maintain exact molar ratios (e.g., 1:1 for hydrazine hydride in pyrazole formation) to avoid side reactions .
  • Temperature control : Use oil baths (not heating mantles) for consistent reflux (ΔT ±2°C) .
  • Purity checks : Pre-purify intermediates via flash chromatography before subsequent steps .

Advanced: How to assess hydrolytic stability of the propenyl ester group?

Answer:

  • pH-dependent studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Kinetic analysis : Calculate half-life (t₁/₂) under physiological conditions to predict in vivo stability .

Advanced: How to interpret conflicting elemental analysis results for nitrogen content?

Answer:

  • Sample preparation : Ensure complete combustion by using tin capsules for volatile fluorinated compounds .
  • Calibration : Validate CHNS analyzers with certified standards (e.g., acetanilide) before runs .
  • Contamination checks : Test for residual solvents (e.g., DMF) via GC-MS, which may artificially inflate carbon values .

Basic: What safety protocols are essential for handling fluorinated intermediates?

Answer:

  • Ventilation : Use fume hoods for reactions releasing HF or fluorinated vapors .
  • PPE : Wear nitrile gloves and polycarbonate face shields to prevent skin/eye contact .
  • Waste disposal : Neutralize fluorinated waste with calcium hydroxide before incineration .

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